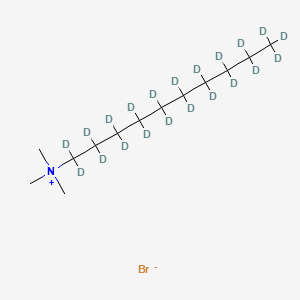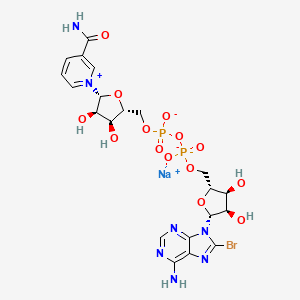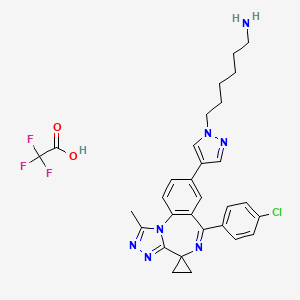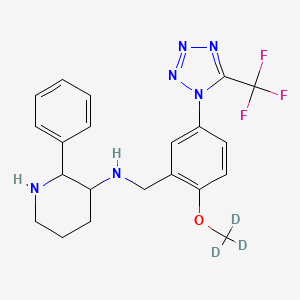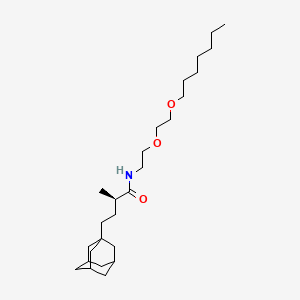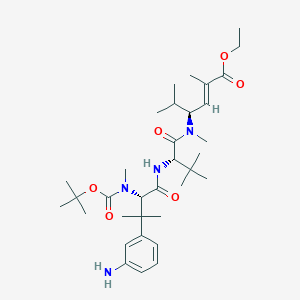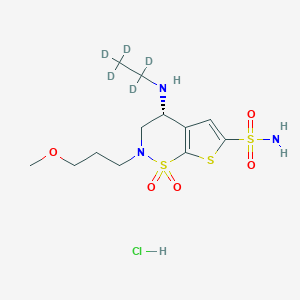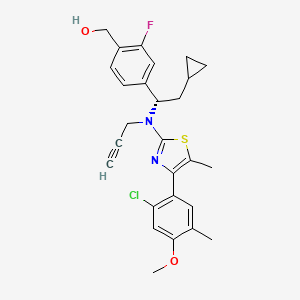
CRF1 receptor antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRF1 receptor antagonist-1 is a compound that targets the corticotropin-releasing factor type 1 receptor. This receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. By blocking this receptor, this compound has potential therapeutic applications in treating stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia .
Métodos De Preparación
The synthesis of CRF1 receptor antagonist-1 involves several steps. One common synthetic route includes the use of substituted pyrimidines. For example, a series of substituted pyrimidines were synthesized, with analog 3 showing the highest affinity for the CRF1 receptor. The characteristic structural features of analog 3 include a N,N-bis(methoxyethyl)amino group at position 6 and a methyl in the alkythiol group at position 5 . Industrial production methods for CRF1 receptor antagonists typically involve optimizing these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
CRF1 receptor antagonist-1 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methoxyethylamine and alkythiol compounds. The major products formed from these reactions are substituted pyrimidines with high affinity for the CRF1 receptor .
Aplicaciones Científicas De Investigación
CRF1 receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinities and interactions of CRF1 receptor antagonists. In biology and medicine, it is investigated for its potential therapeutic effects on stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia . Additionally, this compound is used in pharmacological studies to understand the role of the CRF1 receptor in various physiological processes .
Mecanismo De Acción
The mechanism of action of CRF1 receptor antagonist-1 involves blocking the CRF1 receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound reduces the activation of the hypothalamic-pituitary-adrenal axis, leading to decreased production of stress hormones such as cortisol. This results in reduced stress responses and potential therapeutic effects in treating stress-related disorders .
Comparación Con Compuestos Similares
CRF1 receptor antagonist-1 can be compared with other similar compounds, such as antalarmin, CP-154,526, and pexacerfont. These compounds also target the CRF1 receptor but may have different binding affinities and pharmacological properties. For example, antalarmin is a prototype CRF1 receptor antagonist, while CP-154,526 and pexacerfont are newer compounds with potentially improved efficacy . The uniqueness of this compound lies in its specific structural features and high binding affinity for the CRF1 receptor .
Propiedades
Fórmula molecular |
C27H28ClFN2O2S |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
[4-[(1S)-1-[[4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-prop-2-ynylamino]-2-cyclopropylethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C27H28ClFN2O2S/c1-5-10-31(24(12-18-6-7-18)19-8-9-20(15-32)23(29)13-19)27-30-26(17(3)34-27)21-11-16(2)25(33-4)14-22(21)28/h1,8-9,11,13-14,18,24,32H,6-7,10,12,15H2,2-4H3/t24-/m0/s1 |
Clave InChI |
VFAROONEPOBBIU-DEOSSOPVSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)[C@@H](CC3CC3)C4=CC(=C(C=C4)CO)F)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)C(CC3CC3)C4=CC(=C(C=C4)CO)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


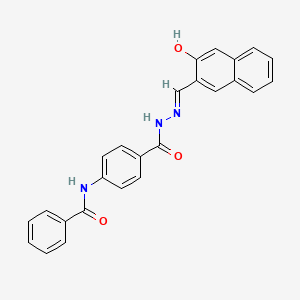
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


